Chroman-8-carboxylic acid
Overview
Description
Chroman-8-carboxylic acid (C8CA) is a novel synthetic organic compound that has been studied for its potential applications in scientific research. C8CA is a highly versatile compound that can be used in a variety of lab experiments and can potentially be used to study a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Chroman-8-carboxylic acid and its derivatives, such as chroman-2-carboxylates, have significant applications in the synthesis of various bioactive compounds. These compounds are utilized as building blocks in the synthesis of repinotan, fidarestat, and nebivolol, highlighting their importance in pharmaceutical development (Kim et al., 2015). Moreover, optically active chromans derived from chroman-8-carboxylic acid precursors are synthesized for use in chroman-derived pharmaceutical agents (Zhang et al., 2004).
Inhibition of Nuclear Factor-KappaB (NF-κB) Activation
Chroman-8-carboxylic acid derivatives have been studied for their inhibitory effects on NF-κB activation in macrophage cells. This research suggests potential therapeutic applications for conditions involving NF-κB, such as inflammation and cancer (Kwak et al., 2008).
Photodimerization in Coumarin Derivatives
Studies on coumarin derivatives, including chroman-8-carboxylic acid, have led to the discovery of new types of photodimerization reactions. This research has implications for photochemistry and the development of new materials (Kawata et al., 2002).
Antioxidant Properties and Electron Scavenging
Chromone derivatives, closely related to chroman-8-carboxylic acid, have been studied for their electron scavenging abilities, suggesting potential applications as antioxidants in various fields (Machado et al., 2011).
Catalytic Synthesis of Chroman Derivatives
Silver-catalyzed decarboxylative radical cyclization methods have been developed to synthesize chroman derivatives from chroman-8-carboxylic acid, which is crucial for the practical synthesis of these compounds (Hu et al., 2018).
Inhibition of Mammalian Alkaline Phosphatases
Research on chroman derivatives, including chroman-8-carboxylic acid, has demonstrated their ability to inhibit mammalian alkaline phosphatases, suggesting potential applications in medical research (Miliutina et al., 2016).
Discovery in Fungal Constituents
Studies have identified chroman derivatives, including chroman-8-carboxylic acid, in fungus Monascus sp. This discovery expands the understanding of natural compounds found in fungi and their potential applications (Cheng et al., 2011).
Anti-HBV Activities
Chroman derivatives have been investigated for their anti-HBV (Hepatitis B Virus) activities, indicating their potential use in antiviral therapies (Sun et al., 2012).
properties
IUPAC Name |
3,4-dihydro-2H-chromene-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFOWPRKKPHPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507363 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-8-carboxylic acid | |
CAS RN |
31457-16-6 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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